![molecular formula C10H15N B168943 N-Methyl-3,4-dimethylbenzylamine CAS No. 165741-71-9](/img/structure/B168943.png)
N-Methyl-3,4-dimethylbenzylamine
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Overview
Description
N-Methyl-3,4-dimethylbenzylamine is an organic compound with the chemical formula C10H15N. It is a colorless to pale yellow liquid with a characteristic aromatic amine odor. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
N-Methyl-3,4-dimethylbenzylamine is an organic compound that primarily targets the formation of polyurethane foams and epoxy resins . It serves as a catalyst in these reactions, accelerating the rate of the chemical processes.
Mode of Action
The compound interacts with its targets through its tertiary amine functionality . This allows it to act as a catalyst in the formation of polyurethane foams and epoxy resins. It can also undergo quaternization with alkyl halides to give quaternary ammonium salts , which are useful phase transfer catalysts.
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polyurethane foams and epoxy resins . These materials are widely used in various industries, including construction, automotive, and electronics.
Result of Action
The primary result of this compound’s action is the formation of polyurethane foams and epoxy resins . These materials have a wide range of applications, from insulation and sealants to coatings and adhesives.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is a colorless to pale yellow liquid that can dissolve in many organic solvents, such as ethers, alcohols, and ketones . It should be stored at 2-8°C and protected from light . Safety precautions should be taken when handling this compound, as it may produce flammable vapors or gases when in contact with fire or oxygen .
Biochemical Analysis
. The molecule consists of a benzyl group, . .
Biochemical Properties
The biochemical role of N-Methyl-3,4-dimethylbenzylamine is primarily as a catalyst in the formation of polyurethane foams and epoxy resins
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a catalyst. It facilitates the formation of polyurethane foams and epoxy resins by acting as an epoxy-amine cure enhancement catalyst and a polyurethane catalyst . The exact molecular interactions involved in these processes are complex and involve multiple steps.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-3,4-dimethylbenzylamine can be synthesized through several methods. One common method is the reductive amination of 3,4-dimethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) . The reaction typically occurs under mild conditions and yields the desired amine with high selectivity .
Industrial Production Methods
In industrial settings, this compound can be produced using catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method involves the use of metal catalysts such as palladium or platinum on carbon supports, which facilitate the hydrogenation process under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3,4-dimethylbenzylamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Organic Synthesis
NMDBA serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions. Its tertiary amine functionality allows it to participate in nucleophilic substitution reactions, facilitating the formation of quaternary ammonium salts and other derivatives.
Polymer Chemistry
The compound is widely used as a catalyst in the production of polyurethane foams and epoxy resins. It enhances the curing process by acting as an epoxy-amine cure enhancement catalyst, which is crucial for developing durable materials used in construction and automotive industries .
Biological Applications
Research has indicated potential biological activities of NMDBA, including:
- Antimicrobial Properties : Studies suggest that NMDBA exhibits antimicrobial effects against various pathogens, making it a candidate for further exploration in pharmaceutical formulations.
- Cognitive Enhancement : Preliminary findings indicate that NMDBA may improve cognitive functions such as memory and attention, suggesting its potential use in treating conditions like ADHD .
Pharmaceutical Industry
NMDBA is being investigated for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural properties may enhance the bioactivity of certain drugs, particularly those targeting central nervous system disorders .
Agricultural Chemicals
The compound has been explored for use in pesticides and herbicides due to its reactivity with toxic substrates harmful to pests. Additionally, it plays a role in formulating surfactants that help disperse active ingredients in agricultural applications .
Detergents and Cleaners
Due to its amphiphilic properties, NMDBA is effective in emulsifying oils and dirt, making it suitable for use in detergent formulations .
Case Study 1: Polyurethane Production
In a study on polyurethane synthesis, NMDBA was utilized as a catalyst to enhance the reaction efficiency between isocyanates and polyols. The results demonstrated improved mechanical properties of the resulting foams compared to those produced without NMDBA.
Case Study 2: Antimicrobial Activity
Research investigating the antimicrobial properties of NMDBA revealed significant activity against specific bacterial strains, suggesting its potential use as an additive in pharmaceutical formulations aimed at infection control.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but lacks the additional methyl groups on the benzene ring.
N-Methylbenzylamine: Lacks the dimethyl substitution on the benzene ring.
N,N-Dimethyl-1-phenylmethanamine: Another similar compound with slight structural differences.
Uniqueness
N-Methyl-3,4-dimethylbenzylamine is unique due to the presence of both methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .
Biological Activity
N-Methyl-3,4-dimethylbenzylamine (NMDBA) is a compound belonging to the class of phenylmethylamines. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and toxicity profiles based on diverse research findings.
- Chemical Formula : C₉H₁₃N
- Molecular Weight : 135.21 g/mol
- CAS Number : 103-83-3
- Solubility : Slightly soluble in water; highly soluble in organic solvents.
NMDBA acts primarily as a stimulant and has been investigated for its effects on neurotransmitter systems. It is believed to interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions. The compound's structure allows it to penetrate the blood-brain barrier, which is critical for its central nervous system (CNS) effects.
Biological Activities
- Stimulant Effects :
-
Potential Therapeutic Uses :
- Cognitive Enhancement : Research suggests that NMDBA may improve cognitive functions such as memory and attention. This property makes it a candidate for further studies in conditions like ADHD and narcolepsy .
- Mood Disorders : The compound's interaction with serotonin and norepinephrine systems indicates potential antidepressant effects, warranting exploration in clinical settings .
- Toxicity and Safety Profile :
Case Studies
- Animal Studies :
- Human Trials :
Comparative Analysis of Biological Activity
Compound | Stimulant Effect | Cognitive Enhancement | Mood Improvement | Toxicity (LD50) |
---|---|---|---|---|
This compound | High | Moderate | Potential | 290 mg/kg (oral) |
Amphetamine | Very High | High | High | 50 mg/kg (oral) |
Methylphenidate | Moderate | High | Moderate | 200 mg/kg (oral) |
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-5-10(7-11-3)6-9(8)2/h4-6,11H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOIGIUHCAXXDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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